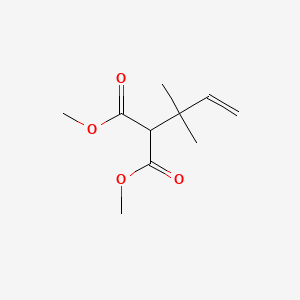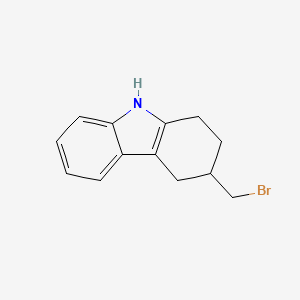
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene
Descripción general
Descripción
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is a copolymer composed of three monomers: styrene, methyl methacrylate, and n-butyl acrylate. This compound is widely used in various industrial applications due to its unique properties, such as high impact resistance, transparency, and flexibility. The combination of these monomers results in a material that exhibits the beneficial characteristics of each component, making it suitable for a range of applications, including coatings, adhesives, and paints .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of styrene methyl methacrylate n-butyl acrylate typically involves emulsion polymerization. This process includes the following steps:
Monomer Preparation: The monomers (styrene, methyl methacrylate, and n-butyl acrylate) are prepared and purified.
Initiation: An initiator, such as benzoyl peroxide (BPO), is added to start the polymerization reaction.
Polymerization: The monomers are polymerized in an aqueous medium with surfactants to stabilize the emulsion. .
Industrial Production Methods
In industrial settings, the production of styrene methyl methacrylate n-butyl acrylate involves large-scale emulsion polymerization reactors. The process is optimized for high yield and consistent quality. Key parameters, such as temperature, pH, and monomer ratios, are carefully controlled to produce copolymers with specific properties tailored to various applications .
Análisis De Reacciones Químicas
Types of Reactions
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:
Polymerization: The primary reaction is the polymerization of the monomers to form the copolymer.
Crosslinking: The copolymer can undergo crosslinking reactions to enhance its mechanical properties and thermal stability.
Functionalization: The copolymer can be modified with functional groups to introduce specific properties, such as hydrophobicity or adhesion
Common Reagents and Conditions
Initiators: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN)
Surfactants: Sodium dodecyl sulfate (SDS), nonionic surfactants
Solvents: Water (for emulsion polymerization)
Temperature: Typically between 60-80°C
Major Products Formed
The major product formed is the styrene methyl methacrylate n-butyl acrylate copolymer, which can be further processed into various forms, such as films, coatings, and adhesives .
Aplicaciones Científicas De Investigación
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene has numerous applications in scientific research and industry:
Chemistry: Used as a base material for developing new polymers with tailored properties.
Biology: Employed in the fabrication of biomedical devices and drug delivery systems due to its biocompatibility.
Medicine: Utilized in the production of medical adhesives and coatings for medical devices.
Industry: Widely used in the production of paints, coatings, and adhesives due to its excellent mechanical properties and chemical resistance
Mecanismo De Acción
The mechanism of action of styrene methyl methacrylate n-butyl acrylate involves the polymerization of the monomers to form a copolymer with unique properties. The molecular targets and pathways involved include:
Polymerization: The vinyl groups of the monomers undergo free radical polymerization to form the copolymer chain.
Crosslinking: The copolymer chains can crosslink through various chemical reactions, enhancing the material’s mechanical strength and thermal stability
Comparación Con Compuestos Similares
Similar Compounds
Poly(styrene-co-methyl methacrylate): A copolymer of styrene and methyl methacrylate with similar properties but lacks the flexibility provided by n-butyl acrylate.
Poly(butyl acrylate-co-methyl methacrylate): A copolymer of butyl acrylate and methyl methacrylate with enhanced flexibility but lower impact resistance compared to styrene methyl methacrylate n-butyl acrylate
Uniqueness
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is unique due to its combination of high impact resistance, transparency, and flexibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Propiedades
Número CAS |
27136-15-8 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
Clave InChI |
NZEWVJWONYBVFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Descripción física |
Liquid White odorless powder; [Arkema MSDS] |
Números CAS relacionados |
109216-33-3 27136-15-8 108501-19-5 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)








